2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Description
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in coordination chemistry, medicine, agriculture, and analytical chemistry. The compound’s structure includes a benzamide moiety linked to a thiourea group, which is further connected to a 4-methylpyridine ring. This unique structure allows it to exhibit various chemical and biological activities .
Properties
IUPAC Name |
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLPXBLRAYYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-bromo-N-(4-methylpyridin-2-yl)benzamide with thiourea under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including anticancer, antifungal, and antibacterial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiourea and benzamide moieties, forming stable complexes. These complexes can then interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- N-benzoyl-N’-phenylthiourea
Uniqueness
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic chemistry. Additionally, the combination of the benzamide and thiourea moieties provides a unique scaffold for the formation of metal complexes, making it a valuable compound in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
